molecular formula C17H18FNO B4866171 N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide

N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide

Cat. No.: B4866171
M. Wt: 271.33 g/mol
InChI Key: XHJZMGLMJKOYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. It features a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide
  • N-[1-(3,4-dimethylphenyl)ethyl]-2-phenoxyacetamide
  • N-[1-(3,4-dimethylphenyl)ethyl]-2,2-dimethylpropanamide

Uniqueness: N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide is unique due to the position of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in pharmacological activity and material properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-11-7-8-14(9-12(11)2)13(3)19-17(20)15-5-4-6-16(18)10-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJZMGLMJKOYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.